Dibutyltin bis(2-ethylhexanoate)
Description
Overview of Organotin Compounds
Organotin compounds, or stannanes, are chemical compounds that feature at least one tin-carbon bond. wikipedia.org Their systematic study began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com The field saw significant growth in the 20th century, particularly with the advent of Grignard reagents, which facilitated the creation of tin-carbon bonds. wikipedia.org
The industrial significance of organotin compounds became apparent in the 1930s with their use as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comgelest.com This discovery spurred extensive research and led to a wide range of applications. lupinepublishers.com Today, organotins are indispensable in numerous sectors, serving as catalysts, biocides, and stabilizers for polymers. lupinepublishers.comrewe-group.com Their versatility has made them one of the most widely used groups of organometallic compounds, with an annual production of around 60,000 tons. lupinepublishers.comresearchgate.net
Organotin compounds are categorized into four main groups based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetra-organotins. naturvardsverket.sedcceew.gov.au This classification is crucial as the properties and applications of these compounds vary significantly with the number and nature of the organic substituents. wikipedia.orgdcceew.gov.au
The structural diversity of organotin compounds is a key feature, arising from the flexibility in coordination geometries and numbers around the tin atom. researchgate.nettandfonline.com Tin(IV) compounds, the most common and useful, typically adopt a tetrahedral geometry. wikipedia.org However, tin(IV) can also coordinate with five or even six atoms, a phenomenon known as hypercoordination, which is particularly common in di- and mono-organotin derivatives. wikipedia.org This ability to form varied structures, from simple monomers to complex polymers, contributes to their wide range of applications. researchgate.nettandfonline.comdocumentsdelivered.com
Contextualizing Dibutyltin (B87310) bis(2-ethylhexanoate) within Dibutyltin Species
Dibutyltin (DBT) compounds are a prominent class of di-organotins, characterized by the presence of two butyl groups attached to the tin atom. naturvardsverket.sedcceew.gov.au
Dibutyltin derivatives are of significant industrial and academic interest due to their widespread applications. virtuemarketresearch.comnih.gov They are extensively used as heat stabilizers for PVC, catalysts in the production of polyurethanes and silicones, and as additives in various other polymers. dcceew.gov.auwebflow.comwikipedia.org In academia, research continues to explore their catalytic mechanisms and potential in new applications. nih.gov The global market for organotin compounds, with a significant share held by dibutyltin derivatives, was valued at USD 2.10 billion in 2023 and is projected to grow. virtuemarketresearch.com
Dibutyltin bis(2-ethylhexanoate) (DBTEH) is a specific type of dibutyltin carboxylate. bnt-chemicals.com While it shares some applications with other dibutyltin derivatives like dibutyltin dilaurate (DBTDL), there are key distinctions.
DBTEH is a solid white powder at room temperature, soluble in mineral oils, ketones, and xylenes. bnt-chemicals.com It is particularly effective as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for polyurethane synthesis. bnt-chemicals.comthermofisher.com It is also used to prepare polyurethane prepolymer compositions. bnt-chemicals.com
In contrast, DBTDL is a colorless to light yellow oily liquid. nbinno.comwikipedia.org It is a widely used catalyst for the production of polyurethane foams, coatings, and adhesives, as well as in the synthesis of polyester (B1180765) resins and the curing of silicone elastomers and sealants. mofanpu.comatamankimya.com Both DBTEH and DBTDL are used as PVC stabilizers. bnt-chemicals.comatamankimya.com The choice between these catalysts often depends on the specific requirements of the formulation and the desired reaction kinetics.
Structure
2D Structure
Properties
IUPAC Name |
[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWNEFHGANACG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051953 | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
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Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
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CAS No. |
2781-10-4 | |
| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
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| Record name | Dibutyltin di(2-ethylhexoate) | |
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| Record name | Dibutyltin bis(2-ethylhexanoate) | |
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| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
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| Record name | Dibutyltin bis(2-ethylhexanoate) | |
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| Record name | Dibutyltin bis(2-ethylhexanoate) | |
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| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |
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Synthesis and Advanced Synthetic Methodologies of Dibutyltin Bis 2 Ethylhexanoate
Established Synthetic Routes
The conventional synthesis of dibutyltin (B87310) bis(2-ethylhexanoate) primarily relies on the esterification of dibutyltin oxide with 2-ethylhexanoic acid. However, alternative precursors can also be employed, offering flexibility in manufacturing processes.
Reactions Involving Dibutyltin Oxide and 2-Ethylhexanoic Acid
The most common and industrially practiced method for synthesizing dibutyltin bis(2-ethylhexanoate) is the direct condensation reaction between dibutyltin oxide and two equivalents of 2-ethylhexanoic acid. reaxis.com This reaction is a straightforward esterification where the tin oxide reacts with the carboxylic acid to form the corresponding dicarboxylate and water as the sole byproduct. orientjchem.org The reaction is typically driven to completion by the continuous removal of water, often through azeotropic distillation using a suitable solvent like toluene or xylene. sysrevpharm.orgresearchgate.net
The general reaction can be represented as follows:
(n-Bu)₂SnO + 2 CH₃(CH₂)₃CH(C₂H₅)COOH → (n-Bu)₂Sn(OOCCH(C₂H₅)(CH₂)₃CH₃)₂ + H₂O
Key to this process is the high reactivity of dibutyltin oxide, which allows for efficient conversion under relatively mild conditions. reaxis.com The process is favored for its high atom economy, as the only byproduct is water. The final product is typically a colorless to pale yellow liquid. youtube.comcymitquimica.com
Table 1: Illustrative Reaction Parameters for the Synthesis of Dibutyltin bis(2-ethylhexanoate) from Dibutyltin Oxide
| Parameter | Description |
| Reactants | Dibutyltin oxide, 2-Ethylhexanoic acid |
| Stoichiometry | 1 : 2 molar ratio |
| Solvent | Toluene, Xylene (for azeotropic water removal) |
| Temperature | Typically reflux temperature of the solvent (e.g., ~110-140 °C) |
| Catalyst | Generally not required as the reactants are sufficiently reactive |
| Work-up | Removal of solvent under reduced pressure |
| Product | Dibutyltin bis(2-ethylhexanoate) |
| Byproduct | Water |
Alternative Precursor-Based Syntheses
While the dibutyltin oxide route is prevalent, other precursors can be utilized for the synthesis of dibutyltin bis(2-ethylhexanoate). One such alternative involves the reaction of dibutyltin dichloride with the sodium salt of 2-ethylhexanoic acid. google.com This method, a salt metathesis reaction, proceeds by the exchange of the chloride ligands on the tin atom with the carboxylate groups.
The reaction is as follows:
(n-Bu)₂SnCl₂ + 2 NaOOCCH(C₂H₅)(CH₂)₃CH₃ → (n-Bu)₂Sn(OOCCH(C₂H₅)(CH₂)₃CH₃)₂ + 2 NaCl
This route avoids the need for water removal but requires the pre-synthesis of the sodium carboxylate and results in the formation of sodium chloride as a byproduct, which must be separated from the final product.
Another potential, though less common, method is transesterification. organic-chemistry.org In this approach, a different dibutyltin carboxylate, such as dibutyltin diacetate, could be reacted with an excess of 2-ethylhexanoic acid. The equilibrium would be driven towards the formation of the more stable dibutyltin bis(2-ethylhexanoate) by removing the more volatile acetic acid.
Table 2: Comparison of Precursor-Based Synthetic Routes
| Precursor | Co-reactant | Byproduct | Advantages | Disadvantages |
| Dibutyltin oxide | 2-Ethylhexanoic acid | Water | High atom economy, clean reaction | Requires water removal |
| Dibutyltin dichloride | Sodium 2-ethylhexanoate (B8288628) | Sodium chloride | No water removal needed | Generates salt byproduct, requires pre-formed carboxylate |
| Dibutyltin diacetate | 2-Ethylhexanoic acid | Acetic acid | Potential for milder conditions | Requires removal of acetic acid, equilibrium-driven |
Novel Synthetic Approaches and Catalyst Development
In recent years, the development of synthetic methodologies has been driven by the need for greater control over product properties, increased efficiency, and adherence to the principles of green chemistry.
Stereoselective Synthesis and Enantiomeric Control
Dibutyltin bis(2-ethylhexanoate) contains two chiral centers at the 2-position of the ethylhexanoate ligands. The commercial product is typically a mixture of diastereomers. The stereoselective synthesis of organotin compounds is a challenging but growing field of research, primarily focused on creating compounds with a chiral tin atom or chiral organic ligands for applications in asymmetric catalysis. acs.org
While specific literature on the enantioselective synthesis of dibutyltin bis(2-ethylhexanoate) is scarce, the principles of asymmetric synthesis could be applied. This would likely involve the use of enantiomerically pure 2-ethylhexanoic acid, which could be obtained through resolution of the racemic acid or through an asymmetric synthesis. The reaction of dibutyltin oxide with an enantiopure carboxylic acid would be expected to yield the corresponding diastereomerically pure dibutyltin bis(2-ethylhexanoate). The stereochemistry at the tin center in such diorganotin dicarboxylates is often fluxional in solution, but can adopt specific geometries in the solid state. acs.orgnih.gov The development of chiral catalysts for the esterification reaction could also potentially induce stereoselectivity.
Green Chemistry Principles in Dibutyltin bis(2-ethylhexanoate) Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgwhiterose.ac.ukijarse.com The established synthesis of dibutyltin bis(2-ethylhexanoate) from dibutyltin oxide is already relatively green due to its high atom economy. However, further improvements can be envisioned.
One area of focus is the use of greener solvents. While toluene is effective for azeotropic water removal, it is a volatile organic compound (VOC). Research into solvent-free reaction conditions or the use of more benign solvents, such as bioderived solvents, could enhance the green profile of the synthesis. sphinxsai.com
Catalyst-free synthesis is another green chemistry goal. The reaction of dibutyltin oxide with 2-ethylhexanoic acid is typically uncatalyzed, which is advantageous. For alternative routes that may require a catalyst, the development of recyclable, heterogeneous catalysts would be a significant green advancement.
Energy efficiency is also a key principle. Optimizing reaction conditions to minimize temperature and reaction time would reduce energy consumption.
Table 3: Application of Green Chemistry Principles to Dibutyltin bis(2-ethylhexanoate) Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimizing stoichiometry to minimize waste. |
| Atom Economy | The dibutyltin oxide route has high atom economy. |
| Less Hazardous Chemical Syntheses | Using less toxic precursors and reagents. |
| Designing Safer Chemicals | The inherent properties of the target molecule are fixed. |
| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or use of green solvents. |
| Design for Energy Efficiency | Optimizing reaction temperature and time. |
| Use of Renewable Feedstocks | 2-Ethylhexanoic acid can potentially be derived from bio-based sources. |
| Reduce Derivatives | The direct synthesis from dibutyltin oxide avoids protecting groups. |
| Catalysis | The primary route is catalyst-free. |
| Design for Degradation | Not directly applicable to the synthesis itself. |
| Real-time analysis for Pollution Prevention | In-situ monitoring of the reaction to optimize endpoint. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous solvents and reagents. |
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and process control compared to traditional batch processes. techniques-ingenieur.frresearchgate.netnih.gov The application of continuous flow technology to the synthesis of organometallic compounds, including organotins, is an area of active development. techniques-ingenieur.fr
For the synthesis of dibutyltin bis(2-ethylhexanoate), a continuous flow process could be designed using a packed-bed reactor containing dibutyltin oxide. A solution of 2-ethylhexanoic acid in a suitable solvent could be continuously passed through the reactor. The water formed during the reaction could be removed in-line using a membrane separator or a dehydration unit.
The benefits of such a system would include:
Enhanced Heat and Mass Transfer: Leading to faster reaction rates and better temperature control.
Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with handling organotin compounds.
Scalability: Production can be easily scaled by running the process for longer durations or by using parallel reactors.
Automation: The entire process can be automated for consistent product quality and reduced labor costs.
While the specific implementation of continuous flow synthesis for dibutyltin bis(2-ethylhexanoate) is not widely reported, the technology holds significant promise for the future of its industrial production.
Catalytic Mechanisms and Applications of Dibutyltin Bis 2 Ethylhexanoate
Role as a Catalyst in Polymerization Reactions
Dibutyltin (B87310) bis(2-ethylhexanoate) is a widely utilized catalyst in the industrial production of polymers. bnt-chemicals.com It effectively accelerates the formation of polymer chains, influencing the final properties of the material.
Organotin compounds, including dibutyltin bis(2-ethylhexanoate) and the closely related dibutyltin dilaurate (DBTDL), are highly effective catalysts for the reactions involved in polyurethane production. researchgate.netborchers.com These catalysts promote the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. researchgate.net
The catalytic mechanism of dibutyltin compounds in urethane formation is a subject of detailed kinetic studies. While the uncatalyzed reaction between an isocyanate and an alcohol can proceed, it is often slow. ethz.ch The presence of a dibutyltin catalyst significantly accelerates this reaction. The general consensus is that the catalyst functions as a Lewis acid. researchgate.net
One proposed mechanism for urethane formation catalyzed by dibutyltin diacetate, a similar compound, involves several steps:
Complexation: The alcohol reactant complexes with the tin catalyst.
Dissociation: This complex then dissociates, forming a proton and an anionic species.
Insertion: The isocyanate group inserts into the tin-alkoxy bond in what is considered the rate-determining step.
Methanolysis and Regeneration: The resulting urethane precursor undergoes methanolysis, regenerating the anionic catalyst and releasing the urethane product. scispace.com
This mechanism helps to explain the observed reaction kinetics and the inhibitory effects of strong acids on the catalyzed reaction. scispace.com The rate of the urethane-forming reaction is dependent on several factors, including the temperature and the concentration of both the reactants and the catalyst. researchgate.net
Table 1: Factors Influencing Urethane Formation Kinetics
| Factor | Description |
|---|---|
| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates. rsc.org |
| Temperature | Increased temperature typically accelerates the reaction, with activation parameters like pre-exponential factors and activation energies being determined from temperature-dependent studies. researchgate.netrsc.org |
| Reactant Structure | The structure of the diisocyanate and the polyol can affect reactivity. For instance, the reactivity of diisocyanates can vary, with some studies showing the order HDI > IPDI > HMDI. rsc.org The reactivity of a second isocyanate group on a diisocyanate molecule can also be influenced by the reaction of the first group. rsc.orgresearchgate.net |
| Solvent | The choice of solvent can influence the reaction kinetics. scispace.com |
The use of dibutyltin catalysts has a significant impact on the resulting polyurethane's microstructure and, consequently, its physical and mechanical properties. The catalyst influences the rate of the gelling reaction (urethane formation) and, in the case of foams, the blowing reaction (isocyanate-water reaction to produce CO2). nih.gov The balance between these two reactions is critical for achieving the desired foam cell structure. nih.gov
Proper catalysis ensures a well-defined polymer network, which in turn dictates properties such as:
Hardness: Tin-catalyzed systems are known for producing coatings with good hardness development. borchers.com
Mechanical Properties: The catalyst concentration and type can affect the stress-strain properties of the final polymer. researchgate.net
Corrosion Resistance: Polyurethane coatings formulated with these catalysts are known for their excellent protection against corrosion on metal substrates. borchers.com
Due to concerns about the toxicity of organotin compounds, there is a significant research effort to find safer and more environmentally friendly alternatives. researchgate.netresearchgate.netjsu-mse.com Catalysts based on bismuth, zinc, and zirconium are among the most promising replacements. borchers.comresearchgate.net
Table 2: Comparison of Catalysts in Polyurethane Synthesis
| Catalyst Type | Advantages | Disadvantages |
|---|
| Dibutyltin Compounds | - High catalytic activity and efficiency. borchers.compatchamltd.com
Recent studies have shown that bismuth and zinc catalysts can be effective in producing polyurethanes with suitable mechanical properties and lower cytotoxicity, making them excellent alternatives for biomedical applications. chemrxiv.orgresearchgate.net However, the catalytic performance of these alternatives is not always a direct match for tin-based systems, and formulators may need to adjust their processes to achieve the desired results. borchers.com
Dibutyltin bis(2-ethylhexanoate) is also a key catalyst in the curing of silicone materials, specifically in silane-silanol condensation reactions. bnt-chemicals.comchemicalbull.com This process is fundamental to the formation of crosslinked silicone networks, which are used in a wide range of applications, including sealants, adhesives, and coatings. adhesivesmag.com
The condensation reaction between silanol (B1196071) (Si-OH) and silane (B1218182) (Si-H or Si-OR) groups results in the formation of a stable siloxane (Si-O-Si) bond, which is the backbone of the cured silicone polymer. adhesivesmag.comgoogle.com This reaction can proceed without a catalyst, but it is significantly accelerated by the presence of a catalyst like dibutyltin bis(2-ethylhexanoate). google.com
The catalyst's role is crucial in controlling the curing process:
Cure Rate: Tin-based catalysts allow for a slow cure at room temperature, which is desirable for many applications, with the rate increasing at elevated temperatures. google.com
Network Structure: The catalyst influences the formation of the three-dimensional polymeric network. google.com Some research suggests that the catalyst can become incorporated into the elastomer network, potentially acting as a cross-linker itself. researchgate.net This integration can influence the final mechanical properties of the silicone material. researchgate.net The concentration of the catalyst can strongly affect the stress-strain properties of the resulting silicone elastomers. researchgate.net
The mechanism of tin-catalyzed condensation cure involves the hydrolysis of the organotin compound to form an organotin hydroxide (B78521), which is the actual catalytic species. adhesivesmag.com This hydroxide then reacts with an alkoxysilane to form an organotin silanolate, which readily reacts with water or alcohols to produce the desired silanol. adhesivesmag.com
Silane-Silanol Condensation Reactions in Silicone Materials
Analysis of Catalyst Residues and their Influence on Material Performance
The presence of residual catalysts, such as dibutyltin bis(2-ethylhexanoate), in polymeric materials can significantly influence their performance and properties. The analysis of these residues is crucial for quality control and for understanding the long-term behavior of the material.
Analytical Techniques for Residue Detection:
Several analytical methods are employed to detect and quantify organotin catalyst residues in polymers. Gas chromatography (GC) coupled with a pulsed flame photometric detector (PFPD) is a sensitive and selective method for this purpose. ysi.com This technique offers the necessary sensitivity to detect residues at parts-per-billion (ppb) levels. ysi.com For analysis by GC, organotin compounds, which are often received as chlorides, require a derivatization step. ysi.com A common method is ethylation using sodium tetraethylborate (STEB). ysi.comanalytice.com Liquid chromatography (LC) coupled with detection systems like inductively-coupled plasma-mass spectrometry (ICP-MS), mass spectrometry (MS), and fluorimetry is also a powerful approach for organotin speciation analysis. researchgate.net When using ICP-MS, the isotope 120Sn is typically monitored due to its high abundance and freedom from isobaric interference. researchgate.net
Influence on Material Performance:
Residual tin catalysts can have a notable impact on the performance of various polymers. In polyurethanes, while catalysts are essential for controlling the curing process, their residues can affect the final properties of the coating, including hardness, pot life, and resistance to chemicals and corrosion. borchers.com The choice and concentration of the catalyst are critical parameters that influence the molar masses, viscosity, and thermal properties of the final polyurethane material. researchgate.net
In the context of biodegradable polymers like polylactide (PLA), there is concern that residual metal catalysts could exhibit toxicity towards the microorganisms responsible for degradation, thereby affecting the material's biodegradability. digitellinc.com Studies have shown that the toxic effect of tin-based catalysts on degrading species is dependent on the specific catalyst, its concentration, the microbial species present, and the biodegradation test method used. digitellinc.com For instance, in some tests, polymer biodegradation was not observed at residual catalyst concentrations above 1-2 mol%. digitellinc.com
Furthermore, in applications such as silane cross-linked polymeric systems used for cables, the choice of catalyst is critical. While organotin catalysts like dioctyltin (B90728) dilaurate (DOTL) are effective, concerns over their toxicity have prompted research into more sustainable alternatives. chalmers.se The catalyst used can affect not only the cross-linking efficiency but also the surface quality of the final product. chalmers.se
Table 1: Analytical Methods for Dibutyltin bis(2-ethylhexanoate) Residue Analysis
| Analytical Technique | Derivatization/Method | Detection Limit | Reference |
| Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD) | Ethylation with Sodium tetraethylborate (STEB) | ppb level | ysi.com |
| Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) | - | - | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - | - | researchgate.net |
| Liquid Chromatography-Fluorimetry | - | - | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization with sodium tetraethylborate | 0.01 µg/Media | analytice.com |
Ring-Opening Polymerization (ROP) of Lactides
Dibutyltin bis(2-ethylhexanoate) and other tin compounds, particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used as catalysts for the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polymer. rsc.orgtib-chemicals.com
The most commonly accepted mechanism for the ROP of lactides catalyzed by tin alkoxides is the coordination-insertion mechanism. capes.gov.brresearchgate.net The process is initiated by a tin-alkoxide species, which may be formed from the reaction of the tin catalyst with an alcohol initiator. capes.gov.brresearchgate.net
The key steps of the mechanism are as follows:
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the tin center of the catalyst.
Nucleophilic Attack: The alkoxide group attached to the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide monomer.
Ring-Opening and Propagation: This attack leads to the cleavage of the acyl-oxygen bond of the lactide ring, opening the ring and forming a new, longer polymer chain with a tin alkoxide end group. This new alkoxide can then coordinate with another lactide monomer, continuing the polymerization process.
Theoretical studies using density functional theory (B3LYP) support this coordination-insertion mechanism, identifying the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer as the rate-determining step. capes.gov.br The activation energy for the ROP of L-lactide with Sn(Oct)₂ has been calculated to be 20.6 kcal/mol. capes.gov.br
The stereochemistry of the resulting polylactide is of great importance as it determines the material's physical properties, such as crystallinity and melting point. The use of chiral catalysts can exert significant control over the polymer's microstructure. nih.govislandscholar.ca Depending on the catalyst and the type of lactide monomer (e.g., rac-lactide or meso-lactide), different stereoregular PLAs can be produced, such as isotactic, syndiotactic, or heterotactic PLA. nih.govresearchgate.net
For instance, certain chiral aluminum alkoxide complexes have demonstrated excellent stereocontrol in lactide polymerization. nih.govresearchgate.net Enantiomerically pure catalysts can polymerize meso-lactide to syndiotactic PLA, while racemic versions of the same catalyst can produce heterotactic or isotactic stereoblock PLA from meso- and rac-lactide, respectively. nih.gov The mechanism for this stereocontrol can involve a polymer exchange mechanism between catalyst centers. nih.gov While much of the detailed research on stereocontrol has focused on aluminum and yttrium catalysts, the principles are relevant to the broader field of metal-catalyzed ROP of lactides. nih.govacs.orgdntb.gov.ua The inclusion of stereoregularity has been shown to enhance the physical properties of PLA, allowing for the tuning of glass transition and melt temperatures. islandscholar.ca
The catalytic activity of tin compounds in lactide polymerization has been the subject of numerous studies. rsc.org Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a particularly effective and widely used catalyst for the industrial production of PLA. rsc.orgrsc.org
Studies have investigated the kinetics of the polymerization and the factors influencing the catalyst's activity. The presence of an alcohol initiator is crucial, as it reacts with the tin catalyst to form the active tin alkoxide species. researchgate.net The molecular weight of the resulting PLA can be roughly controlled by adjusting the monomer-to-initiator ratio. researchgate.net
The choice of catalyst and reaction conditions can also influence selectivity. For example, some tin(II) complexes with specific nitrogen-containing ligands have been shown to exhibit living polymerization characteristics, leading to polymers with low dispersities. rsc.org However, the basicity of some ligands can lead to racemization of L-lactide at higher temperatures. rsc.org
Table 2: Influence of Catalyst Stereochemistry on PLA Microstructure
| Catalyst Type | Lactide Monomer | Resulting PLA Microstructure | Reference |
| Enantiomerically Pure Chiral Aluminum Complex | meso-lactide | Syndiotactic | nih.gov |
| Racemic Chiral Aluminum Complex | meso-lactide | Heterotactic | nih.gov |
| Racemic Chiral Aluminum Complex | rac-lactide | Isotactic Stereoblock | nih.gov |
Other Polymerization Processes (e.g., PVC production, Polycarbonates)
Beyond its role in polyester (B1180765) synthesis, dibutyltin bis(2-ethylhexanoate) and related organotin compounds serve as catalysts and stabilizers in other important polymerization processes.
PVC Production:
Organotin compounds are utilized as heat stabilizers for polyvinyl chloride (PVC). tib-chemicals.combnt-chemicals.comsongwon.com During processing, PVC is susceptible to thermal degradation, which involves the release of hydrogen chloride (HCl). Organotin stabilizers, including dibutyltin compounds, protect the polymer from this degradation, thereby improving its long-term stability and weather resistance. tib-chemicals.combnt-chemicals.comepa.gov Dibutyltin maleate (B1232345) was one of the early, highly effective stabilizers that also prevented yellowing. epa.gov
Polycarbonates:
Butyltin catalysts are also employed in the production of polycarbonates. tib-chemicals.com They can act as catalysts for the transesterification reactions involved in polycarbonate synthesis. tib-chemicals.com The melt condensation of a diaryl carbonate (like diphenyl carbonate) with an aromatic bis-hydroxy compound (like bisphenol A) is a common method for producing polycarbonates, and various catalysts, including organotin compounds, can facilitate this reaction. google.com
Advanced Catalysis Research
Research into catalysts for polyurethane production is actively seeking alternatives to traditional organotin compounds due to toxicity concerns. dtu.dkdtu.dk This has led to the investigation of new catalytic systems, including those based on copper salts, which have shown promising results in improving drying times and solvent resistance in PU coatings. dtu.dkdtu.dk The goal is to develop catalysts that are not only efficient but also more environmentally benign. researchgate.net
In the field of organotin analysis, advanced techniques are being developed for more sensitive and specific detection. Molecularly imprinted polymers (MIPs) are being explored for the selective extraction and screening of organotin compounds like tributyltin (TBT) from environmental samples such as seawater. mdpi.comresearchgate.net These MIPs are designed to have cavities that specifically recognize the target organotin compound, allowing for its separation from complex matrices. researchgate.net
Furthermore, research continues to refine the understanding of the catalytic mechanisms of tin compounds in various polymerization reactions. This includes detailed kinetic studies and the development of new catalysts with improved activity, selectivity, and lower environmental impact. researchgate.netacs.org
Catalyst Immobilization and Heterogeneous Catalysis
Homogeneous catalysts like Dibutyltin bis(2-ethylhexanoate) are often soluble in the reaction medium, which can lead to challenges in separating the catalyst from the final product. google.com This complicates purification, can lead to product contamination, and prevents catalyst reuse. To overcome these drawbacks, there is significant interest in immobilizing the catalyst onto a solid support, a process known as heterogenization. nih.gov This creates a heterogeneous catalyst that exists in a different phase from the reactants, allowing for easy separation (e.g., by filtration), enhanced catalyst stability, and the potential for use in continuous flow processes. baranlab.orgyoutube.com
The process of heterogenization involves anchoring the catalytically active species to a solid support. nih.gov While specific studies detailing the immobilization of Dibutyltin bis(2-ethylhexanoate) are not abundant, the principles are well-established through research on analogous organotin compounds. Common strategies include grafting the catalyst onto the surface of inorganic oxides, embedding it within porous materials, or covalently linking it to a polymer support. nih.govyoutube.com Silica (SiO₂), with its high surface area and chemical inertness, is a frequently chosen support for immobilizing organocatalysts. nih.gov Other potential supports include alumina, zeolites, and metal-organic frameworks (MOFs), which offer tunable porosity. nih.govrsc.org The choice of support and immobilization method is crucial as it can influence the catalyst's activity and stability. baranlab.org
| Immobilization Technique | Common Support Materials | Key Advantages |
|---|---|---|
| Grafting/Covalent Bonding | Silica (SiO₂), Alumina (Al₂O₃), Polymers | Strong catalyst attachment, minimizes leaching. nih.gov |
| Impregnation/Incipient Wetness | Porous Carbons, Zeolites | Simple preparation method. |
| Encapsulation/Entrapment | Mesoporous Silica, Metal-Organic Frameworks (MOFs) | Protects catalytic sites, can enhance selectivity. nih.govrsc.org |
Mechanistic Studies of Catalyst Deactivation and Regeneration
Catalyst deactivation is a critical issue in industrial processes, leading to reduced efficiency and increased costs. niscpr.res.in For organotin catalysts like Dibutyltin bis(2-ethylhexanoate), deactivation can occur through several chemical, thermal, and mechanical pathways. mdpi.com A primary cause of deactivation, particularly in polyurethane synthesis, is the hydrolysis of the ester ligands. google.compoliuretanos.com.br The presence of water, even in trace amounts, can cleave the tin-carboxylate bond, leading to the formation of less active species and a decrease in catalytic performance. google.compoliuretanos.com.br The superior hydrolytic stability of some related tin catalysts, such as those with tin-sulfur bonds, further highlights the susceptibility of carboxylate-based tin catalysts to water-induced deactivation. gelest.com
Other deactivation routes include:
Thermal Degradation: At elevated process temperatures, the catalyst can decompose, leading to a loss of the active organotin structure. researchgate.netresearchgate.net Studies on the thermal stability of polyurethanes show that the type of catalyst used can influence the decomposition profile of the polymer. researchgate.net
Poisoning: Impurities present in the reactants (e.g., acids, bases, or other metal ions) can interact with the tin center, blocking the active site and inhibiting its catalytic function. poliuretanos.com.br
Fouling: The deposition of byproducts or polymerized material onto the catalyst surface can physically block access to the active sites, a significant concern for heterogeneous catalysts. mdpi.com
The regeneration of a deactivated catalyst aims to restore its activity and is highly dependent on the cause of deactivation. researchgate.net For heterogeneous catalysts, common regeneration techniques include washing with solvents to remove fouling agents or poisons. nih.govresearchgate.net For instance, acid or base washing can be employed to remove specific contaminants. mdpi.comnih.gov In cases of deactivation by coke or carbon deposition, controlled oxidation at elevated temperatures can burn off the deposits. researchgate.net If deactivation involves the loss of an active component, a reimpregnation step may be necessary. nih.gov While specific, documented regeneration protocols for Dibutyltin bis(2-ethylhexanoate) are not widely published, the general principles of catalyst regeneration would apply. mdpi.comresearchgate.net Preventing deactivation in the first place, for example by purifying reactants, is often a more effective strategy. researchgate.net
| Deactivation Mechanism | Primary Cause | Potential Regeneration Strategy |
|---|---|---|
| Hydrolysis | Presence of water in the reaction system. google.compoliuretanos.com.br | Difficult to reverse; prevention by drying reagents is key. |
| Thermal Degradation | High reaction or processing temperatures. researchgate.net | Irreversible; requires optimization of process temperature. |
| Poisoning | Acidic or basic impurities in reactants. poliuretanos.com.br | Washing with appropriate solvents or chemical treatment. mdpi.comnih.gov |
| Fouling (for heterogeneous form) | Deposition of polymer or byproducts. mdpi.com | Solvent washing or controlled oxidation to remove deposits. researchgate.net |
Computational Chemistry and Molecular Modeling of Catalytic Processes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms at the molecular level. researchgate.netmdpi.com For the urethane formation reaction catalyzed by organotin compounds, computational studies have provided significant insights that complement experimental findings. nih.govnih.gov
Modeling studies on organotin dicarboxylates have explored the reaction mechanism for urethane formation. nih.govnih.gov It is widely accepted that these catalysts operate via a Lewis acid mechanism, where the electrophilic tin center plays a crucial role. rsc.org DFT calculations have shown that the catalytic cycle likely involves the initial formation of an organotin alkoxide complex through a reaction between the catalyst and the alcohol (polyol). nih.govnih.gov This alkoxide complex is considered the dominant and more active catalytic species. nih.gov
There are two primary proposed mechanisms for how this active complex facilitates the urethane reaction:
Alcohol-Activation Mechanism: The tin alkoxide coordinates with another alcohol molecule, increasing its nucleophilicity and facilitating its attack on the isocyanate.
Isocyanate-Activation Mechanism: The catalyst coordinates with the nitrogen or oxygen atom of the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the alcohol. poliuretanos.com.brresearchgate.net
DFT calculations help to distinguish between these pathways by modeling the potential energy surfaces, locating the transition states, and calculating the activation energy barriers for each step. mdpi.com These studies have confirmed that the presence of the catalyst significantly lowers the energy barrier for the reaction compared to the uncatalyzed process. mdpi.com Furthermore, computational models can investigate the influence of different ligands on the tin center and the effect of the solvent, providing a more complete picture of the catalytic process. researchgate.netnih.gov
| Computational Method | Key Insight Provided | Relevance to Dibutyltin bis(2-ethylhexanoate) |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition state structures. mdpi.comnih.gov | Helps understand the fundamental steps of the catalytic cycle. |
| Solvent Models (e.g., CPCM, SMD) | Accounts for the effect of the reaction medium on kinetics. researchgate.netmdpi.com | Improves the accuracy of predictions for reactions in solution. |
| Dispersion Corrections (e.g., B3LYP-D3) | Accurately models weak intermolecular interactions. nih.govnih.gov | Critical for studying the formation of catalyst-reactant complexes. |
| Thermochemical Analysis | Calculates reaction energies and activation barriers. nih.gov | Allows for quantitative comparison of different catalytic pathways and catalyst efficiencies. |
Environmental Fate, Transport, and Degradation Pathways of Dibutyltin Bis 2 Ethylhexanoate
Environmental Distribution and Compartmentalization
The environmental distribution of Dibutyltin (B87310) bis(2-ethylhexanoate) is governed by its physicochemical properties, which influence its partitioning between water, sediment, and biota, as well as its adsorption and desorption characteristics in different environmental matrices.
The partitioning behavior of an organic compound in the environment is a key determinant of its potential for bioaccumulation and persistence. For organotin compounds, this behavior is largely influenced by their lipophilicity.
Partition Coefficients:
The sediment-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_oc) are critical for understanding the distribution of the compound in aquatic environments. For general butyltins, K_d values can range widely depending on the specific sediment properties. researchgate.net Since Dibutyltin bis(2-ethylhexanoate) is expected to have a high affinity for organic matter, it will likely exhibit significant partitioning to sediments and suspended solids in the aquatic environment.
Bioconcentration Factor (BCF):
The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an organism from the surrounding water. wikipedia.orgepa.govepa.gov A BCF value greater than 1 indicates a propensity for the chemical to bioaccumulate. wikipedia.org For regulatory purposes, chemicals with a BCF greater than 1,000 are often considered bioaccumulative, and those with a BCF greater than 5,000 are considered very bioaccumulative. wikipedia.org While a specific BCF for Dibutyltin bis(2-ethylhexanoate) is not documented, data for other hydrophobic organic compounds are used to estimate this potential. sfu.ca Phthalates with lower molecular weights tend to have higher bioaccumulation factors (BAFs). researchgate.net Given its structure, Dibutyltin bis(2-ethylhexanoate) is anticipated to have a potential for bioaccumulation in aquatic organisms.
The movement and bioavailability of Dibutyltin bis(2-ethylhexanoate) in the environment are heavily influenced by its adsorption to soil and sediment particles.
The primary mechanism for the association of non-polar organic compounds with soil and sediment is sorption to organic matter. Therefore, the organic carbon content of the soil or sediment is a key factor in determining the extent of adsorption. While specific adsorption-desorption studies on Dibutyltin bis(2-ethylhexanoate) are not available, the behavior of other organotins suggests that it will bind strongly to soil and sediment, reducing its mobility in the environment. researchgate.net This strong adsorption can also lead to significant hysteresis, where the compound is not easily released back into the solution phase.
Biotransformation and Biodegradation Studies
The persistence of Dibutyltin bis(2-ethylhexanoate) in the environment is ultimately determined by its susceptibility to biotic and abiotic degradation processes. Biotransformation, particularly by microorganisms, is a key pathway for the breakdown of this compound.
The initial and most critical step in the biodegradation of Dibutyltin bis(2-ethylhexanoate) is the hydrolysis of its ester bonds. nih.govnih.gov This process is likely catalyzed by esterase enzymes produced by a wide range of microorganisms. nih.govnih.gov
Hydrolysis:
The hydrolysis of Dibutyltin bis(2-ethylhexanoate) is expected to yield Dibutyltin (DBT) and two molecules of 2-ethylhexanoic acid. evitachem.comgelest.comrsc.org
Dibutyltin bis(2-ethylhexanoate) + 2 H₂O → Dibutyltin + 2 (2-Ethylhexanoic acid)
Degradation of Metabolites:
Following hydrolysis, the resulting metabolites, Dibutyltin and 2-ethylhexanoic acid, undergo further degradation.
Dibutyltin (DBT) Degradation: Dibutyltin is known to be biodegradable, although at a slower rate than its parent compound, tributyltin (TBT). researchgate.net The degradation proceeds through a sequential dealkylation process, where the butyl groups are cleaved from the tin atom, leading to the formation of monobutyltin (B1198712) (MBT) and eventually inorganic tin. researchgate.netresearchgate.net Several bacterial strains have been identified that can degrade TBT to DBT and MBT. researchgate.netuoa.gr
2-Ethylhexanoic Acid Degradation: 2-Ethylhexanoic acid is a biodegradable compound. nih.govsigmaaldrich.com Microorganisms can utilize it as a carbon source, breaking it down into smaller molecules. nih.gov However, under certain conditions, 2-ethylhexanoic acid and its alcohol precursor, 2-ethylhexanol, can persist in the environment. nih.gov
A proposed microbial degradation pathway for Dibutyltin bis(2-ethylhexanoate) is presented below:
| Step | Reactant | Process | Product(s) |
| 1 | Dibutyltin bis(2-ethylhexanoate) | Enzymatic Hydrolysis | Dibutyltin (DBT) + 2-Ethylhexanoic acid |
| 2 | Dibutyltin (DBT) | Microbial Dealkylation | Monobutyltin (MBT) |
| 3 | Monobutyltin (MBT) | Microbial Dealkylation | Inorganic Tin (Sn) |
| 4 | 2-Ethylhexanoic acid | Microbial Oxidation | Further degradation products (e.g., CO₂, H₂O) |
The key enzymatic process in the initial breakdown of Dibutyltin bis(2-ethylhexanoate) is hydrolysis, catalyzed by hydrolase enzymes, specifically esterases. nih.govnih.gov These enzymes are ubiquitous in microorganisms and facilitate the cleavage of the ester linkages by nucleophilic attack, leading to the release of the alcohol and carboxylic acid components. nih.gov The subsequent degradation of the dibutyltin moiety involves monooxygenase enzymes that catalyze the oxidative cleavage of the tin-carbon bond.
The rate of degradation of Dibutyltin bis(2-ethylhexanoate) is dependent on environmental conditions, particularly the presence or absence of oxygen.
Aerobic Degradation:
Under aerobic conditions, the degradation of both dibutyltin and 2-ethylhexanoic acid is generally more rapid. The presence of oxygen allows for oxidative pathways that lead to more complete mineralization of the organic components to carbon dioxide and water. Studies on similar compounds like dibutyl phthalate (B1215562) have shown aerobic degradation to be a significant removal process. nih.govnih.gov For instance, the aerobic degradation half-life of di-n-butyl phthalate in activated sludge has been reported to be relatively short. nih.gov
Anaerobic Degradation:
In anaerobic environments, such as deep sediments, the degradation of organotin compounds is significantly slower. ljmu.ac.uk While anaerobic degradation of some organic pollutants can occur, the rates are generally much lower than under aerobic conditions. nih.gov The half-life of tributyltin in anaerobic sediments can be on the order of years. researchgate.net It is expected that Dibutyltin bis(2-ethylhexanoate) and its primary metabolite, dibutyltin, would also exhibit prolonged persistence under anaerobic conditions.
Photodegradation and Hydrolytic Pathways
The environmental persistence of dibutyltin bis(2-ethylhexanoate) is significantly influenced by its susceptibility to degradation by light (photodegradation) and water (hydrolysis). These processes are critical in breaking down the parent compound into simpler, and potentially less harmful, substances.
Influence of Light and pH on Degradation
Sunlight, particularly the ultraviolet (UV) portion of the spectrum, can provide the energy needed to break the chemical bonds within the molecule. The rate and extent of this photodegradation can be influenced by the intensity and wavelength of the light.
The pH of the water can affect the stability of the ester linkages in dibutyltin bis(2-ethylhexanoate). Hydrolysis, the chemical breakdown of a compound due to reaction with water, is often catalyzed by acidic or basic conditions. For organotin esters, hydrolysis is a key degradation pathway. It is plausible that the rate of hydrolysis of dibutyltin bis(2-ethylhexanoate) would be dependent on the pH of the aquatic environment, potentially being more rapid in either acidic or alkaline waters compared to neutral conditions. However, without specific research data, the precise impact of light and pH on the degradation kinetics of this particular compound remains an area for further investigation.
Identification of Degradation Products (e.g., Dibutyltin Dichloride, 2-Ethylhexanoic Acid, Inorganic Tin)
The degradation of dibutyltin bis(2-ethylhexanoate) is expected to proceed through the cleavage of the ester bonds, leading to the formation of dibutyltin (DBT) species and 2-ethylhexanoic acid. In aqueous environments, DBT can exist in various forms depending on the conditions.
The primary degradation pathway is the hydrolysis of the ester linkages, which would release the 2-ethylhexanoic acid moieties and form dibutyltin oxide (DBTO) or other dibutyltin species. Further degradation of dibutyltin can occur, ultimately leading to the formation of monobutyltin (MBT) compounds and, eventually, inorganic tin. chromatographyonline.com
In the presence of chloride ions, which are common in many aquatic environments, dibutyltin species can form Dibutyltin Dichloride . The other primary degradation product from the ester hydrolysis is 2-Ethylhexanoic Acid . Through successive dealkylation processes, the butyl groups can be cleaved from the tin atom, leading to the formation of less substituted organotin compounds and ultimately Inorganic Tin . The European Chemicals Agency (ECHA) registration dossier for dibutyltin bis(2-ethylhexanoate) indicates that the substance is not readily biodegradable, suggesting that these degradation processes may be slow in the environment. europa.eu
| Initial Compound | Potential Degradation Products |
| Dibutyltin bis(2-ethylhexanoate) | Dibutyltin dichloride |
| 2-Ethylhexanoic Acid | |
| Inorganic Tin | |
| Monobutyltin compounds | |
| Dibutyltin oxide |
Bioaccumulation and Bioconcentration Research
The potential for a chemical to be taken up and stored in the tissues of living organisms at concentrations higher than in the surrounding environment is a key aspect of its environmental risk assessment.
Uptake and Accumulation in Aquatic Organisms
While specific studies on the uptake and accumulation of dibutyltin bis(2-ethylhexanoate) in aquatic organisms are limited, information on its degradation product, dibutyltin (DBT), provides some insight. Organotin compounds, in general, are known to be toxic to aquatic life. chromatographyonline.com The lipophilic (fat-loving) nature of many organotin compounds can lead to their accumulation in the fatty tissues of organisms.
The ECHA registration dossier for dibutyltin bis(2-ethylhexanoate) reports a high level of toxicity to aquatic organisms. europa.eu This toxicity suggests that the compound is bioavailable and can be taken up by these organisms. However, without specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies for the parent compound, the exact extent of its accumulation in various aquatic species remains to be precisely quantified. General information suggests that di-substituted organotins like DBT can accumulate in aquatic life. chromatographyonline.com
Trophic Transfer and Biomagnification Potential
Trophic transfer is the movement of a substance through a food web, from prey to predator. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.
Concerns exist regarding the persistence and bioaccumulation of organotins. chromatographyonline.com For a substance to biomagnify, it must be persistent in the environment, bioavailable for uptake, and not easily metabolized or excreted by the organism. While tetraorganotins can metabolize to the more toxic tri-substituted compounds, di-substituted organotins are also of concern. chromatographyonline.com
Toxicological Research and Health Effects of Dibutyltin Bis 2 Ethylhexanoate
Systemic Toxicity Mechanisms
Immunotoxicity and Immunosuppression
Dibutyltin (B87310) compounds are potent immunotoxic agents, with the thymus being a primary target organ. industrialchemicals.gov.aunih.gov Exposure to these compounds leads to a suppression of T-cell-dependent immunity. nih.gov
A key mechanism underlying the immunotoxicity of DBT is its ability to disrupt the function of the glucocorticoid receptor (GR). speciation.net The GR is expressed in nearly all cells and plays a critical role in regulating the immune system's response to inflammation. By blocking the activation of the GR, DBT interferes with the normal regulation of genes that control the immune response, leading to immunosuppression. speciation.net
Research on dibutyltin dichloride (DBTC) has shown that it induces thymus atrophy by selectively reducing the number of rapidly proliferating lymphoblasts within the first two days of exposure. nih.gov This initial depletion of lymphoblasts leads to a subsequent decline in the population of small lymphocytes. nih.gov Studies on weanling male rats exposed to DBTC in their diet identified a Lowest Observed Adverse Effect Level (LOAEL) for effects on the immune system. env.go.jp Furthermore, dibutyltin has been observed to alter the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-6, by immune cells. nih.gov The nature of this alteration can vary with the concentration of DBT, with lower concentrations sometimes increasing cytokine production while higher concentrations decrease it. nih.gov This effect on cytokine production appears to be linked to changes in mRNA levels and involves the p38 and ERK1/2 MAPK signaling pathways. nih.gov
| Compound | Observed Immunotoxic Effect | Key Mechanistic Finding | Model System |
| Dibutyltin (DBT) | Disruption of immune system response | Blocks glucocorticoid receptor (GR) activation | Cell culture, Computer-based molecular analysis |
| Dibutyltin dichloride (DBTC) | Thymus atrophy, suppression of T-cell-dependent immunity | Selective reduction of proliferating lymphoblasts | Rats |
| Dibutyltin (DBT) | Altered production of IL-1β and IL-6 | Changes in mRNA levels, involvement of p38 and ERK1/2 MAPK pathways | Immune cells |
Hepatotoxicity
Dibutyltin compounds have been shown to induce liver damage. nih.gov Specifically, they are known to cause bile duct damage in rats, mice, and hamsters. nih.gov Studies involving dibutyltin dichloride (DBTC) have demonstrated its potential to cause chronic-proliferative cholangitis, which is characterized by damage and proliferation of the small bile ducts, along with secondary portal inflammatory cell infiltrates and the beginning of portal fibrosis. nih.gov This hepatotoxic effect was observed in both mice and rats. nih.gov
The hepatotoxicity of tributyltin, a related organotin compound, is believed to be mediated by its metabolite, dibutyltin. nih.gov This suggests that the dibutyltin moiety is a key factor in the liver toxicity of these compounds. The mechanism of hepatotoxicity for chemical agents often involves the disruption of hepatocytes, which can be triggered by the covalent bonding of the toxicant to intracellular proteins, leading to a reduction in ATP levels and subsequent cell membrane damage. nih.gov Another mechanism is the disruption of transport proteins at the canalicular membrane of hepatocytes, which can obstruct bile flow. nih.gov
| Compound | Observed Hepatotoxic Effect | Key Mechanistic Finding | Model System |
| Dibutyltins | Bile duct damage | Not specified in detail | Rats, Mice, Hamsters |
| Dibutyltin dichloride (DBTC) | Chronic-proliferative cholangitis | Damage and proliferation of small bile ducts, portal inflammation, and fibrosis | Mice, Rats |
Neurotoxicity and Developmental Neurotoxicity
Dibutyltin (DBT) is recognized as a neurotoxicant, with evidence pointing towards its particular impact on the developing nervous system. acs.org In vitro studies using human neuroblastoma cells have shown that DBT can induce cytotoxic effects at very low concentrations. acs.orgnih.gov These effects involve different cellular pathways depending on the specific compound, concentration, and duration of exposure. acs.org
Research on dibutyltin dilaurate, another dibutyltin compound, has provided insights into the mechanisms of neurotoxicity. In a study on rats, sub-chronic exposure to dibutyltin dilaurate led to dose-dependent neurotoxicity. researchgate.net The observed effects included a decrease in the activities of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, and an increase in malondialdehyde content, indicating oxidative stress in the brain tissue. researchgate.net Furthermore, there was an increase in nitric oxide content and nitric oxide synthase activity. researchgate.net At the cellular level, the study found a disordered cell cycle in the parietal cortex, an increased rate of apoptosis, and aggravated DNA damage. researchgate.net
| Compound | Observed Neurotoxic Effect | Key Mechanistic Finding | Model System |
| Dibutyltin (DBT) | Cytotoxicity | Not specified in detail | Human neuroblastoma cells (in vitro) |
| Dibutyltin dilaurate | Subchronic neurotoxicity | Oxidative stress, increased apoptosis, DNA damage | Rats |
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of Dibutyltin bis(2-ethylhexanoate) is influenced by both the dibutyltin moiety and the 2-ethylhexanoate (B8288628) (2-EHA) component. The dibutyltin moiety itself has been shown to cause developmental toxicity in several rat studies when administered orally. oecd.org A classic developmental response pattern was observed, with gestation day 8 being the most sensitive period to the teratogenic effects of DBT. oecd.org
The 2-EHA component is also a known reproductive and developmental toxicant. oup.comnih.gov Studies in Wistar rats have shown that 2-EHA can impair fertility and delay the postnatal development of pups. oup.com It was found to slightly decrease sperm quality in males and reduce the average litter size at higher doses. oup.com The reduced fertility may be linked to disturbed implantation in the uterus. oup.com
Furthermore, 2-EHA has been identified as a teratogen in rats, causing skeletal malformations even at doses that are not toxic to the mother. nih.gov Observed malformations included clubfoot, absence of the fibula, and polydactyly. nih.gov The skeleton appears to be the primary target of 2-EHA in developing rats. nih.gov In rabbits, however, exposure to 2-EHA during organogenesis resulted in adverse maternal effects without causing developmental toxicity. nih.gov
A study on a related compound, dibutyltin bis(2-ethylhexyl thioglycolate), found that while it caused maternal toxicity (reduced thymus weight), it was not teratogenic or fetotoxic in rats. nih.gov
| Component | Observed Reproductive/Developmental Effect | Key Mechanistic Finding | Model System |
| Dibutyltin (DBT) moiety | Developmental toxicity, craniofacial malformations | Gestation day 8 is the most sensitive period | Rats |
| 2-Ethylhexanoic acid (2-EHA) | Impaired fertility, delayed postnatal development, skeletal malformations | Disturbed implantation, teratogenic effects on the skeleton | Rats |
| 2-Ethylhexanoic acid (2-EHA) | Maternal toxicity | No developmental toxicity observed | Rabbits |
| Dibutyltin bis(2-ethylhexyl thioglycolate) | Maternal toxicity (reduced thymus weight) | Not teratogenic or fetotoxic | Rats |
Genotoxicity and Mutagenicity
The genotoxicity and mutagenicity of dibutyltin compounds have been investigated in various studies, with some conflicting results. A study using the SOS-Chromotest found that all butyltins were genotoxic, with dibutyltin being the most potent among them. rsc.org
However, other research has shown different outcomes. For instance, dibutyltin acetate (B1210297) did not appear to be mutagenic in a comprehensive battery of mutagenicity assays, although it did cause base-pair substitutions in one of the bacterial strains tested. nih.gov In contrast, tributyltin oxide, which can be metabolized to dibutyltin, was found to produce mutations in Chinese hamster ovary cells and increase the incidence of micronuclei in the erythrocytes of exposed mice. nih.gov
A study evaluating di(2-ethylhexyl) phthalate (B1215562), a compound with a similar 2-ethylhexyl side chain, using a combined rat comet and micronucleus assay, found that it did not induce a significant increase in DNA damage in the liver, stomach, or bone marrow. nih.gov
| Compound/Group | Assay | Result | Key Finding |
| Butyltins | SOS-Chromotest | Genotoxic | Dibutyltin was the most genotoxic. |
| Dibutyltin acetate | Battery of mutagenicity assays | Not mutagenic | Produced base-pair substitutions in one bacterial strain. |
| Tributyltin oxide | Chinese hamster ovary cells, mouse micronucleus test | Mutagenic, increased micronuclei | Metabolizes to dibutyltin. |
| Di(2-ethylhexyl) phthalate | Rat comet and micronucleus assays | Not genotoxic | No significant DNA damage in liver, stomach, or bone marrow. |
Cellular and Molecular Mechanisms of Toxicity
The toxic effects of dibutyltin compounds at the cellular and molecular level are multifaceted. A primary mechanism of action for dibutyltin dichloride (DBTC) is the inhibition of oxidative phosphorylation in mitochondria. nih.govuu.nl It has been shown to have a direct action on the ATP synthase complex, thereby inhibiting ATP synthesis. nih.gov This inhibition occurs with various substrates, indicating a mode of action similar to classical inhibitors of oxidative phosphorylation. nih.gov
Furthermore, dialkyltin compounds exhibit a high affinity for dithiol groups, suggesting that they may bind to and inhibit dithiol-containing molecules like lipoic acid and lipoyl dehydrogenase, which are crucial for the oxidation of α-keto acids. uu.nl This inhibition disrupts the entry of glycolytic end products into the TCA cycle. As a result, cells may activate the glycolytic pathway to compensate, leading to increased glucose consumption and lactate (B86563) accumulation. uu.nl
In the context of neurotoxicity, in vitro studies with dibutyltin (DBT) on neuroblastoma cells have implicated multiple pathways in cell death, including both apoptosis and necrosis, depending on the specific compound and exposure conditions. acs.orgnih.gov These studies have looked at markers such as changes in mitochondrial membrane potential, production of reactive oxygen species (ROS), and DNA fragmentation. acs.orgnih.gov
The immunotoxic effects of DBT are linked to its interaction with the glucocorticoid receptor, as detailed in the immunotoxicity section. speciation.net This disruption of a key steroid hormone receptor provides a molecular explanation for the observed immunosuppression. speciation.net Additionally, the modulation of cytokine production by DBT involves changes at the mRNA level and the activation of MAPK signaling pathways. nih.gov
| Toxicity Type | Cellular/Molecular Mechanism | Affected Component/Pathway |
| General Cytotoxicity | Inhibition of oxidative phosphorylation | Mitochondrial ATP synthase complex |
| General Cytotoxicity | Inhibition of α-keto acid oxidation | Dithiol-containing molecules (e.g., lipoic acid) |
| Neurotoxicity | Induction of apoptosis and necrosis | Mitochondrial membrane potential, ROS production, DNA fragmentation |
| Immunotoxicity | Disruption of steroid hormone receptor function | Glucocorticoid receptor (GR) |
| Immunotoxicity | Alteration of cytokine production | mRNA levels, p38 and ERK1/2 MAPK signaling pathways |
Effects on Cellular Respiration and Mitochondrial Function
The mechanistic understanding of the toxic effects of organotin compounds like dibutyltin (DBT) often involves damage to mitochondrial functions. oup.com Mitochondria, the powerhouses of the cell, are critical for cellular respiration and energy production in the form of ATP. Disruption of these processes can lead to cellular dysfunction and death.
Research has shown that certain compounds can impair mitochondrial respiration. For instance, some substances can inhibit the mitochondrial electron transport chain (ETC), which is a crucial component of cellular respiration, leading to reduced ATP levels. nih.gov Inhibition of the ETC can also lead to the uncoupling of mitochondrial respiration. nih.gov While specific studies on Dibutyltin bis(2-ethylhexanoate) are limited in this direct context, the broader class of organotins, including tributyltin (TBT), is known to cause toxicity through damage to mitochondrial functions. oup.com
The Seahorse XFp Cell Mitro Stress Test is a common method used to assess mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. nih.gov Such techniques could be employed to elucidate the specific effects of Dibutyltin bis(2-ethylhexanoate) on cellular bioenergetics.
Oxidative Stress Induction and Antioxidant Response
Dibutyltin (DBT) compounds have been shown to promote oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage.
Studies on microglia cells, the resident immune cells of the central nervous system, have demonstrated that DBT can potentiate oxidative stress and increase the expression of pro-inflammatory cytokines. nih.gov This suggests that oxidative stress contributes to the neurotoxicity of DBT. nih.gov The induction of oxidative stress by DBT has also been linked to an increase in intracellular calcium levels. nih.gov
The antioxidant response of cells to combat oxidative stress involves a network of defense mechanisms. mdpi.com However, when the production of oxidants is excessive, these defenses can be overwhelmed. mdpi.com Research on other compounds has shown that they can induce the production of free radicals and lipid peroxides, leading to oxidative stress-induced apoptosis. mdpi.com
| Cellular Effect | Observed Impact of Dibutyltin (DBT) | Associated Mechanisms |
| Oxidative Stress | Potentiation of oxidative stress in microglia cells. nih.gov | Increased intracellular calcium. nih.gov |
| Inflammatory Response | Increased expression of pro-inflammatory cytokines. nih.gov |
Endocrine Disruption Mechanisms
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. taylorandfrancis.com Organotin compounds, including dibutyltin, are recognized as potential endocrine disruptors. oup.com The mechanisms of endocrine disruption are varied and can involve interactions with hormone receptors, alteration of hormone synthesis, and transport. nih.govfrontiersin.org
One of the primary mechanisms of endocrine disruption is the interaction with nuclear hormone receptors (NHRs). mdpi.com EDCs can act as agonists, mimicking the natural hormone, or as antagonists, blocking the hormone's action. mdpi.com For example, some EDCs have estrogenic effects by binding to estrogen receptors. taylorandfrancis.comfrontiersin.org
Tributyltin (TBT), a related organotin, is a potent ligand for both the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ), both of which are nuclear receptors. oup.com Activation of these receptors by TBT promotes adipogenesis (fat cell formation). oup.com This highlights a potential mechanism by which organotins can disrupt endocrine function and contribute to health issues like obesity. oup.com The endocrine-disrupting potential of organotins is also linked to their direct actions on steroid-regulatory enzymes. oup.com
| Endocrine Disruption Target | Mechanism of Action | Example from Related Organotins (TBT) |
| Nuclear Receptors | Agonist or antagonist activity at hormone receptors. mdpi.com | Dual agonist for RXR and PPARγ. oup.com |
| Steroidogenic Enzymes | Direct action on enzymes involved in steroid hormone synthesis. oup.com | Inhibition of aromatase. oup.com |
Interaction with Enzyme Systems
The toxic effects of endocrine disruptors can also be mediated through their interaction with various enzyme systems. nih.gov Organotins, for instance, are known to directly affect the activity of key enzymes involved in steroid regulation, such as aromatase. oup.com Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens. Inhibition of this enzyme can disrupt the balance of sex hormones in the body.
Furthermore, some chemical compounds can inhibit enzymes involved in the metabolism of hormones, such as sulfotransferase. nih.gov Inhibition of this enzyme can lead to an increase in circulating levels of hormones like estradiol. nih.gov While direct and detailed studies on the interaction of Dibutyltin bis(2-ethylhexanoate) with a wide range of enzyme systems are not extensively available, the known behavior of related organotin compounds suggests that this is a significant area of toxicological concern. oup.com
Ecotoxicological Investigations
The release of chemical compounds into the environment raises concerns about their potential impact on ecosystems. Ecotoxicological studies are therefore crucial to assess the risks posed by substances like Dibutyltin bis(2-ethylhexanoate) to various organisms.
Toxicity to Aquatic Organisms (e.g., Fish, Diatoms, Mosquito Larvae)
Chronic and Subchronic Ecotoxicity Studies
Detailed chronic and subchronic ecotoxicity studies specifically for Dibutyltin bis(2-ethylhexanoate) are not present in the initial search results. Such studies are essential for understanding the long-term effects of low-level exposure on the growth, reproduction, and survival of organisms in the environment. An example of a subchronic toxicity study in rats for a different chemical, bis hexanoyl (R)-1,3-butanediol, involved a 90-day study with a 28-day recovery period to determine the no-observed-adverse-effect level (NOAEL). nih.gov Similar study designs would be necessary to evaluate the chronic and subchronic ecotoxicity of Dibutyltin bis(2-ethylhexanoate).
Human Health Risk Assessment Methodologies
Human exposure to Dibutyltin bis(2-ethylhexanoate) can occur through several pathways, particularly in occupational settings where it is manufactured or used as a catalyst or stabilizer in plastics. bnt-chemicals.com The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ingestion. coleparmer.com It is classified as harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation to the skin, eyes, and respiratory tract. coleparmer.com
Exposure assessment involves identifying and quantifying the amount of a substance an individual or population is exposed to. For Dibutyltin bis(2-ethylhexanoate), this can be achieved through environmental and biological monitoring.
Environmental Monitoring: In workplaces, this involves measuring the concentration of the substance in the air or on surfaces. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with sodium tetraethylborate are used for its detection. analytice.com Samples can be collected on specialized equipment like a filter in front of an XAD-2 tube. analytice.com The limit of quantification for one such method is reported as 0.01 µg/Media. analytice.com
Biological Monitoring: This involves the measurement of the substance or its metabolites in biological samples (e.g., blood, urine). While exposure limits have been generally recommended for organotin compounds to mitigate risks to the immune and central nervous systems, specific biomarkers of exposure for Dibutyltin bis(2-ethylhexanoate) are not well-established in the available literature. coleparmer.com The development of specific biomarkers would be a crucial step in refining health risk assessments for this compound.
When toxicological data for a specific chemical like Dibutyltin bis(2-ethylhexanoate) is incomplete, the read-across approach is a valuable tool in risk assessment. nih.govnih.gov This method uses data from structurally similar and well-studied chemicals, known as analogues, to predict the toxicity of the target chemical. nih.gov The fundamental principle is that similar structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties. nih.gov
The process involves:
Identifying a Data Gap: Determining which toxicological endpoints lack experimental data for the target chemical.
Grouping Chemicals: Creating a category of chemicals that includes the target substance and one or more potential analogues based on structural similarities and predicted metabolic pathways.
Selecting the Best Analogue(s): Choosing the most suitable analogue(s) by comparing physical-chemical properties, metabolic fate, and known mechanisms of action. nih.gov This selection must be scientifically justified.
Data Gap Filling: Using the toxicological data from the analogue to predict the effects of the target substance.
For Dibutyltin bis(2-ethylhexanoate), potential analogues would likely be other dibutyltin compounds or other organotin esters. The justification would rely on the shared dibutyltin moiety, which is expected to be the primary driver of toxicity, and similar hydrolysis patterns that would release 2-ethylhexanoic acid and dibutyltin species. This approach allows for hazard assessment without conducting new animal testing, aligning with the goals of modern toxicology to reduce, refine, and replace (3Rs) animal use. ecetoc.org
Dibutyltin bis(2-ethylhexanoate) is subject to various regulations and is classified as a hazardous chemical. It is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu According to classifications provided to the European Chemicals Agency (ECHA), the substance is very toxic to aquatic life with long-lasting effects. europa.eu
The hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) highlight significant health concerns. It is classified for reproductive toxicity, germ cell mutagenicity, and specific target organ toxicity after repeated exposure. fishersci.pt
Table 1: Hazard Classification for Dibutyltin bis(2-ethylhexanoate)
| Hazard Class | Category | Source |
|---|---|---|
| Reproductive Toxicity | Category 1A | fishersci.pt |
| Germ Cell Mutagenicity | Category 2 | fishersci.pt |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | fishersci.pt |
| Hazardous to the Aquatic Environment, Acute Hazard | - | europa.eu |
These classifications trigger specific regulatory requirements for handling, labeling, and disposal. For example, products containing this substance must be labeled with appropriate hazard pictograms and statements to communicate the risks to workers and consumers. sigmaaldrich.com The compound is also listed on international chemical inventories, such as Canada's Domestic Substances List (DSL). coleparmer.com
Regulatory Frameworks and Sustainable Alternatives
International and National Regulations on Organotin Compounds
The use of organotin compounds, including Dibutyltin (B87310) bis(2-ethylhexanoate), is subject to a robust and evolving framework of international and national regulations aimed at mitigating their potential harm to human health and the environment.
REACH, RoHS, and AFS Convention Implications
A number of significant international agreements and directives directly impact the use of organotin compounds.
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union is a primary driver in controlling the use of hazardous substances. researchgate.net Under REACH, organotin compounds are subject to restrictions. For instance, tri-substituted organotin compounds cannot be used in articles where the concentration is greater than 0.1% by weight of tin. cymitquimica.comthermofisher.com Similarly, as of January 1, 2012, Dibutyltin (DBT) compounds are restricted in mixtures and articles for the general public above the same concentration limit. thermofisher.comh-its.org In January 2021, several organotin compounds were added to the Candidate List of Substances of Very High Concern (SVHCs) under REACH due to their reproductive toxicity. mdpi.com
The Restriction of Hazardous Substances (RoHS) Directive in the European Union restricts the use of specific hazardous materials in electrical and electronic equipment. researchgate.net While the original RoHS directive focused on heavy metals like lead, mercury, and cadmium, subsequent updates have expanded its scope. tib-chemicals.com Although organotin compounds are not explicitly listed in the primary restricted substances under the current RoHS 3 directive, the overarching goal of reducing hazardous substances in electronic products encourages the transition to safer alternatives. researchgate.nettib-chemicals.com
The International Convention on the Control of Harmful Anti-fouling Systems in Ships (AFS Convention) , adopted by the International Maritime Organization (IMO), has had a profound impact on the use of organotins. wikipedia.orgamericorpint.com The convention, which entered into force in 2008, prohibits the use of harmful organotin compounds, such as tributyltin (TBT), as biocides in anti-fouling paints for ships due to their severe impact on marine ecosystems. wikipedia.orgtue.nlrsc.org This has effectively eliminated a major application for certain organotin compounds and spurred the development of alternative anti-fouling technologies. americorpint.commdpi.com
| Regulation/Convention | Key Implications for Organotin Compounds | Governing Body |
|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | Restricts the use of certain organotin compounds in consumer articles and mixtures to a concentration of 0.1% by weight of tin. cymitquimica.comthermofisher.com Several organotins are listed as Substances of Very High Concern (SVHCs). mdpi.com | European Union |
| RoHS (Restriction of Hazardous Substances) | While not directly listing organotins, it promotes the use of safer alternatives in electrical and electronic equipment. researchgate.nettib-chemicals.com | European Union |
| AFS (International Convention on the Control of Harmful Anti-fouling Systems) | Prohibits the use of harmful organotin compounds like TBT in anti-fouling systems on ships. wikipedia.orgtue.nlrsc.org | International Maritime Organization (IMO) |
Worker Safety and Handling Guidelines
Given the potential health risks associated with organotin compounds, strict worker safety and handling guidelines have been established by occupational health and safety organizations.
The Occupational Safety and Health Administration (OSHA) in the United States has set a permissible exposure limit (PEL) for all organic tin compounds at a time-weighted average (TWA) of 0.1 mg/m³ as tin. reaxis.comnumberanalytics.com OSHA mandates the use of engineering controls and personal protective equipment (PPE) to minimize worker exposure. This includes appropriate respiratory protection, chemical safety goggles or face shields, and impervious clothing such as gloves, aprons, and boots to prevent skin contact. bnt-chemicals.comnih.gov Facilities handling these materials must be equipped with eyewash stations and safety showers. bnt-chemicals.com
The National Institute for Occupational Safety and Health (NIOSH) also recommends a TWA of 0.1 mg/m³ for organic tin compounds and a short-term exposure limit (STEL) of 0.2 mg/m³. youtube.com NIOSH provides detailed recommendations for respiratory protection based on the concentration of airborne organotins. reaxis.com In case of skin contact, immediate and thorough washing is required, and contaminated clothing must be removed and properly handled. nih.govyoutube.com
Standard operating procedures for handling organotin reagents emphasize working in a well-ventilated fume hood and avoiding contact with water, as some organotins can release flammable gases. chemicalbook.com
Development of Less Hazardous Catalysts and Materials
The regulatory landscape and growing environmental consciousness have catalyzed significant research and development into less hazardous alternatives to organotin catalysts. The focus has been on creating catalysts and materials that are not only effective but also have a more favorable toxicological and environmental profile.
Exploration of Bismuth, Zinc, Zirconium, and Iron-based Catalysts
Several metal-based catalysts have emerged as promising alternatives to organotins.
Bismuth-based catalysts , such as bismuth neodecanoate and bismuth octoate, are gaining traction as viable alternatives, particularly in polyurethane applications. reaxis.comresearchgate.net They exhibit similar reactivity to organotins but with a better toxicity profile. reaxis.com Research has shown that the catalytic activity of bismuth carboxylates can be significantly enhanced by the addition of lithium carboxylates, forming heterobimetallic complexes. rsc.org Bismuth catalysts are effective in accelerating curing reactions in foams, elastomers, coatings, and sealants. reaxis.com
Zinc-based catalysts are also being explored as tin-free alternatives. tib-chemicals.comborchers.com Zinc compounds have shown effectiveness in the ring-opening polymerization of lactones to produce biodegradable polyesters like poly(3-hydroxybutyrate) (PHB). researchgate.netnih.gov In polyurethane systems, zinc-based catalysts can offer a longer pot life compared to organotins and are particularly suitable for curing at elevated temperatures. tib-chemicals.com
Zirconium-based catalysts have demonstrated high efficiency in various organic syntheses, including esterification reactions, which are relevant to polymer production. nih.govnih.gov Zirconium compounds are considered to have low toxicity and are versatile. nih.gov For instance, zirconium tetrachloride oxide hydrate (B1144303) has been shown to be an efficient catalyst for the esterification of carboxylic acids. nih.gov Zirconium-based catalysts are also used in the preparation of esters and other organic compounds. google.com
Iron-based catalysts are emerging as a low-toxicity and abundant alternative to organotin compounds in polyurethane synthesis. bdmaee.net Iron(III) complexes have been developed as catalysts for two-component polyurethane compositions, accelerating the curing process. google.com Research has also focused on iron pincer catalysts for the efficient depolymerization of polyester (B1180765) plastics, contributing to a circular economy. researchgate.net
| Alternative Catalyst | Key Advantages | Primary Applications |
|---|---|---|
| Bismuth-based | Similar reactivity to organotins with lower toxicity. reaxis.com | Polyurethane foams, elastomers, coatings, adhesives, and sealants. reaxis.com |
| Zinc-based | Low toxicity, effective in polymerization and curing at elevated temperatures. tib-chemicals.comresearchgate.net | Biodegradable polyesters, polyurethane systems. tib-chemicals.comresearchgate.net |
| Zirconium-based | Low toxicity, high efficiency in esterification and other organic syntheses. nih.govnih.gov | Ester production, synthesis of various organic compounds. nih.govnih.gov |
| Iron-based | Low toxicity, abundance, and tunable catalytic activity. bdmaee.net | Polyurethane compositions, polyester recycling. bdmaee.netresearchgate.net |
Bio-based and Enzymatic Catalysts
A significant shift towards sustainability involves the use of catalysts derived from biological sources.
Enzymatic catalysts , such as lipases, proteases, and peroxidases, offer a green and highly selective alternative for polymer synthesis. researchgate.netwikipedia.org Enzymatic polymerization can be carried out under mild conditions, reducing energy consumption and environmental impact. wikipedia.org Enzymes like Candida antarctica lipase (B570770) B (Novozym 435) are used in the ring-opening polymerization of lactones to create biodegradable polyesters. tue.nl This method allows for the synthesis of polymers with precise structures and can utilize renewable monomers. wikipedia.org
Bio-based catalysts are part of a broader trend of using renewable resources in chemical manufacturing. The development of biocatalysis is considered a key enabling technology for sustainable chemistry, with applications across various industries, including polymers. nih.gov
Sustainable Polymer Formulations and Processes
Beyond catalyst replacement, the development of sustainable polymers involves a holistic approach to formulations and manufacturing processes.
Sustainable polymer formulations increasingly utilize bio-based polyols derived from sources like vegetable oils, lignin, and recycled polymers. mdpi.comsustainablepolyols.com For example, polyols derived from post-consumer PET and vegetable oils are being used to produce rigid polyurethane foams with a high bio-based content. sustainablepolyols.comacs.org The goal is to create polymers that are not only sourced from renewable materials but are also biodegradable or compostable. americorpint.comresolvemass.ca
Sustainable polymer processes focus on minimizing environmental impact through strategies like green chemistry. numberanalytics.com This includes using renewable feedstocks, designing energy-efficient synthesis routes, and employing environmentally friendly solvents. numberanalytics.com Techniques such as solvent-free polymerization and the use of supercritical fluids are being adopted to reduce waste and hazardous substance use. americorpint.com The concept of a circular economy is also driving innovation in chemical recycling technologies that can break down plastic waste into valuable monomers for new polymer production. mdpi.com
Remediation Strategies for Organotin Contamination
The widespread use of organotin compounds, including Dibutyltin bis(2-ethylhexanoate), has led to their persistence in various environmental compartments, necessitating the development of effective remediation strategies. tandfonline.comsetu.ie The degradation of organotin compounds in the environment involves the breaking of the tin-carbon bond, which can be achieved through ultraviolet (UV) irradiation or biological and chemical cleavage. cdc.gov However, degradation in sediment is significantly slower than in water, with half-lives estimated to be several years. cdc.gov This section reviews the current bioremediation approaches and physical and chemical treatment technologies for the remediation of organotin-contaminated media.
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For organotin compounds, this primarily involves sequential dealkylation or dearylation, where the organic groups are cleaved from the tin atom. This process progressively reduces the toxicity of the parent compound.
Microbial degradation is a key bioremediation process for organotins. Various bacteria, fungi, and algae have been shown to degrade tributyltin (TBT), a closely related and extensively studied organotin, to dibutyltin (DBT), monobutyltin (B1198712) (MBT), and finally to inorganic tin. tandfonline.com While specific studies on the bioremediation of Dibutyltin bis(2-ethylhexanoate) are limited, the principles derived from TBT degradation are considered applicable. The degradation of the 2-ethylhexanoate (B8288628) moiety is also a critical aspect of its bioremediation. Studies on other compounds containing this moiety, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that 2-ethylhexanol can be degraded to 2-ethylhexanoic acid and further to methane (B114726) and carbon dioxide under methanogenic conditions. nih.gov
Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, has also been explored for organotin pollution. nih.gov Plants can absorb organotins from soil and water, and subsequent metabolic processes within the plant can contribute to their degradation. However, like microbial degradation, phytoremediation is a relatively slow process. nih.gov
| Bioremediation Approach | Description | Key Organisms/Plants (Examples for Organotins) | Efficacy & Limitations |
| Microbial Degradation | Utilization of microorganisms (bacteria, fungi) to break down organotin compounds through enzymatic processes, primarily dealkylation. | Bacteria (e.g., Pseudomonas sp.), Fungi (e.g., Cunninghamella elegans), Algae | Effective for lower concentrations. The process can be slow and influenced by environmental factors (pH, temperature, oxygen). tandfonline.com |
| Phytoremediation | Use of plants to absorb and metabolize organotin compounds from soil and water. | Specific plant species with tolerance and accumulation capabilities. | A cost-effective and aesthetically pleasing method, but it is a slow process and limited by the depth of root systems and bioavailability of the contaminant. nih.gov |
Physical and Chemical Treatment Technologies
Physical and chemical treatment methods offer more rapid and, in some cases, more complete removal of organotin compounds from contaminated matrices compared to bioremediation. nih.gov These technologies are often employed for sites with higher levels of contamination.
Adsorption: This physical process involves the binding of organotin molecules to the surface of an adsorbent material. Various materials, including activated carbon, zeolites, and clays, have been investigated for their capacity to adsorb organotins from water. youtube.com The hydrophobic nature of the organic groups in compounds like Dibutyltin bis(2-ethylhexanoate) facilitates their adsorption onto these materials.
Chemical Oxidation: Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment technologies that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. pinnacleozone.comnih.gov These radicals can non-selectively attack and break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water. pinnacleozone.com Common AOPs applicable to organotin contamination include:
Fenton's Reagent: This system uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. nih.govpinnacleozone.com Studies on tributyltin-contaminated sediment have shown that Fenton's reagent can effectively remove a significant percentage of the contaminant. nih.gov For instance, one study reported a 64% removal of TBT from non-spiked sediment samples. nih.gov The efficiency is dependent on factors such as the concentrations of H₂O₂ and Fe²⁺. nih.gov
Ozonation: Ozone (O₃), used alone or in combination with UV light or H₂O₂, is a powerful oxidant that can degrade organotin compounds. pinnacleozone.com
Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (typically UV) to generate hydroxyl radicals. pinnacleozone.comresearchgate.net
Electrochemical Treatment: This technology employs an electric field to induce the degradation of pollutants. nih.govnih.gov Electrochemical oxidation can directly break down organotin compounds at the anode surface or indirectly through the generation of oxidants like hydroxyl radicals in the solution. nih.gov Laboratory-scale experiments on TBT-contaminated sediment demonstrated a 58% removal rate using electrolysis. nih.gov While potentially more sustainable than chemical-intensive methods, it can be energy-intensive. nih.govnih.gov
Other Physical/Chemical Methods:
Solvent Extraction: This involves using a solvent to dissolve and remove organotins from contaminated soil or sediment. nih.gov The choice of solvent is crucial for high extraction efficiency.
Thermal Treatment and Steam Stripping: These methods use high temperatures to volatilize or destroy organotin compounds. However, they are associated with high energy costs. nih.govdiva-portal.org
Leaching: This process uses a liquid to wash the contaminants out of a solid matrix. diva-portal.org While it can remove organotins, it may not achieve complete removal and generates a contaminated leachate that requires further treatment. nih.gov
| Treatment Technology | Mechanism | Key Parameters | Removal Efficiency (Examples for Organotins) |
| Adsorption | Physical binding of organotins to the surface of an adsorbent. | Adsorbent type, surface area, pH, contact time. | Varies depending on conditions; can be highly effective for water treatment. youtube.com |
| Fenton's Reagent | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ to oxidize contaminants. nih.gov | pH, H₂O₂/Fe²⁺ ratio, contaminant concentration. | >98% TBT removal from spiked sediment; 64% from non-spiked sediment. nih.gov |
| Electrochemical Oxidation | Direct/indirect oxidation of pollutants via an electric field. | Current density, electrode material, electrolyte. | 58% TBT removal from non-spiked sediment. nih.gov |
| Leaching | Dissolving contaminants from a solid matrix using a liquid. | Leaching agent, temperature, time. | Ranged from 36% to 75% for total organotin removal using various agents. diva-portal.org |
Future Research Directions and Emerging Trends
Nanostructured Catalysts and Nanocomposites
The application of nanotechnology to catalysis offers a promising frontier for enhancing the efficiency and selectivity of organotin compounds. Research into organotin(IV) complexes, which are structurally related to Dibutyltin (B87310) bis(2-ethylhexanoate), has demonstrated the feasibility of creating nanostructured catalysts. beilstein-journals.orgnih.gov
One area of investigation involves the synthesis of novel organotin(IV) complexes which can then be formulated into nanoparticles. beilstein-journals.org For instance, researchers have successfully prepared nanoparticles of organotin(IV) complexes with phosphoric triamide ligands using ultrasonication. nih.gov These methods have yielded spherical nanoparticles with sizes in the range of 20–25 nm. beilstein-journals.orgnih.gov The significance of this work lies in the potential for these nanomaterials to act as highly efficient catalysts. beilstein-journals.org The large surface-area-to-volume ratio of nanoscale materials can lead to novel properties and enhanced catalytic activity compared to their bulk counterparts. nih.gov Future work could explore the adaptation of these techniques to create nanostructured forms of Dibutyltin bis(2-ethylhexanoate) itself, potentially leading to catalysts with improved performance in reactions such as the synthesis of polyurethanes and silicones. bnt-chemicals.com
Machine Learning and AI in Catalyst Design and Performance Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst development, moving from traditional trial-and-error experimentation to a more predictive and streamlined process. digitellinc.comacs.org While direct ML studies on Dibutyltin bis(2-ethylhexanoate) are not yet prevalent, the trends in the broader field of organocatalysis are highly relevant. nih.gov
Reaction Outcome Prediction: ML models are being trained on large datasets from high-throughput experiments to predict the outcomes of chemical reactions, such as yield and selectivity. arxiv.org This could be applied to optimize processes where Dibutyltin bis(2-ethylhexanoate) is used as a catalyst, reducing the need for extensive experimental screening. digitellinc.com
Catalyst Design: AI can accelerate the discovery of new catalysts by screening vast numbers of potential molecular structures. researchgate.net By learning the complex relationships between a catalyst's structure and its performance, ML models can identify promising new organotin candidates with potentially higher activity or selectivity. acs.orgrsc.org
Performance Prediction: Intelligent algorithms, particularly artificial neural networks, are being used to predict the performance of catalysts under various conditions. mdpi.com This could enable the fine-tuning of reaction parameters for Dibutyltin bis(2-ethylhexanoate) to maximize efficiency and product purity.
These computational tools offer a path to accelerate the discovery and optimization cycles in catalysis, promising more efficient and cost-effective chemical synthesis. digitellinc.com
In Vivo and Long-Term Ecotoxicological Studies
While the acute toxicity of some organotins is well-documented, a significant gap exists in the understanding of their long-term, chronic effects on ecosystems. nih.gov Organotin compounds are recognized as ubiquitous environmental contaminants, and their degradation products, such as dibutyltin (DBT), can persist in environments like marine sediments for many years. tandfonline.comchromatographyonline.comnih.gov This persistence necessitates a deeper investigation into their long-term ecotoxicological impact. nih.gov
Future research must focus on comprehensive studies that assess the chronic effects of compounds like Dibutyltin bis(2-ethylhexanoate) and its degradation products. nih.gov Key areas for investigation, as outlined by standard ecotoxicological testing frameworks, include: vivotecnia.com
Long-term Toxicity on Invertebrates: Assessing the impact on sensitive aquatic invertebrate populations over extended periods.
Fish Early-Life Stage (FELS) Toxicity Tests: Evaluating effects on the most vulnerable stages of fish development.
Bioaccumulation Studies: Determining the extent to which these compounds accumulate in aquatic organisms, such as fish, and move through the food web. chromatographyonline.com
Sediment Simulation Testing: Studying the behavior and bioavailability of the compound in sediments, where organotins are known to accumulate. nih.gov
These in vivo and long-term studies are critical for a complete environmental risk assessment and for understanding the full ecological footprint of organotin compounds. tandfonline.comvivotecnia.com
Advanced Analytical Techniques for Trace Analysis and Speciation
The environmental monitoring of organotins requires highly sensitive and selective analytical methods capable of detecting trace concentrations and, crucially, distinguishing between different organotin species. tandfonline.comortepa.org The toxicity of organotin compounds varies significantly with the number of organic groups attached to the tin atom, making speciation analysis—the identification and quantification of individual chemical forms—essential for accurate risk assessment. nih.govspeciation.net
Recent years have seen significant advancements in the analytical techniques applied to organotin compounds. The primary separation methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with powerful detection systems. cdc.govnih.gov
| Technique | Principle | Key Advantages & Research Findings |
|---|---|---|
| GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry) | Separates volatile compounds (or derivatives) by GC, followed by elemental detection with ICP-MS, which offers high sensitivity for tin. arpat.toscana.it | High sensitivity. Research is focused on developing methods that do not require a derivatization step, simplifying sample preparation and reducing analysis time. arpat.toscana.itanalchemres.org |
| HPLC-ICP-MS (High-Performance Liquid Chromatography-ICP-MS) | Separates compounds in a liquid phase, which is then introduced into the ICP-MS. speciation.net | Does not require derivatization, which is a major advantage over traditional GC methods. cdc.govnih.gov A recent method allows for the quantification of 11 organotin species in under 22 minutes. speciation.net |
| SBSE-GC-MS (Stir Bar Sorptive Extraction-GC-MS) | A pre-concentration technique where a coated stir bar extracts analytes from a sample before thermal desorption into a GC-MS system. jst.go.jp | Enables the analysis of trace levels (sub-parts-per-trillion or pg/ml range) in environmental samples like seawater, drastically shortening pretreatment time. jst.go.jp |
| GC-Triple Quadrupole Mass Spectrometry | A highly selective mass spectrometry technique that allows for the detection of underivatized chlorinated organotin compounds. analchemres.org | Provides structural information and allows for the identification of fragmentation patterns for compounds like chlorinated monobutyltin (B1198712) and dibutyltin for the first time. analchemres.org |
Future research will likely focus on further refining these methods to achieve even lower detection limits, improve the accuracy of speciation, and develop more rapid and field-deployable analytical solutions. jst.go.jpacs.org
Circular Economy Principles in Organotin Chemistry
The concept of a circular economy, which aims to eliminate waste and keep materials in use at their highest value, is increasingly influencing the chemical industry. ellenmacarthurfoundation.orgfrontiersin.org For organotin chemistry, this translates into developing processes that recycle and reuse valuable tin compounds, thereby reducing waste and minimizing environmental impact. google.commdpi.com
A key area of development is the recycling of organotin catalysts and by-products from industrial reactions. google.com Research has led to the development of methods to recover organotin compounds from reaction mixtures. researchgate.netacs.org For example, a patented process describes a closed-loop system where tin-containing by-products from a reaction are recovered, regenerated back into the active organotin reactant, and then reused in the synthesis. google.com In some cases, the tin compound could be recycled up to five times without a significant loss of reactivity, demonstrating a highly efficient and economical approach. google.com
The principles of circular chemistry encourage: scielo.br
Waste as a Resource: Treating reaction by-products not as waste but as a valuable source for regenerating catalysts. scielo.brmdpi.com
Process Design: Designing chemical syntheses from the outset to facilitate the easy separation and recovery of catalysts like Dibutyltin bis(2-ethylhexanoate). mdpi.com
Adsorption and Recovery: Using techniques like adsorption-flocculation with materials such as activated carbon to remove and concentrate organotin residues from wastewater, which is the first step toward their potential recovery and reuse. researchgate.net
Applying these circular economy principles to the lifecycle of Dibutyltin bis(2-ethylhexanoate) can lead to more sustainable and economically advantageous manufacturing processes. researchgate.nettib-chemicals.com
Q & A
Q. What are the optimal conditions for synthesizing dibutyltin bis(2-ethylhexanoate) in a laboratory setting?
Dibutyltin bis(2-ethylhexanoate) is typically synthesized via transesterification or direct reaction of dibutyltin oxide with 2-ethylhexanoic acid. Key parameters include:
- Temperature: Reactions are often conducted at 80–120°C to ensure complete esterification.
- Solvent: Toluene or xylene is used to azeotropically remove water, enhancing reaction efficiency.
- Molar ratios: A 1:2 molar ratio of dibutyltin oxide to 2-ethylhexanoic acid ensures stoichiometric conversion.
Post-synthesis, purification via vacuum distillation (boiling point ~220°C at 2 mmHg) and characterization by <sup>119</sup>Sn NMR or FT-IR (Sn-O-C stretching at ~600 cm⁻¹) are critical .
Q. How should researchers characterize the purity and structural integrity of dibutyltin bis(2-ethylhexanoate)?
- Spectroscopic Methods:
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester group integrity and alkyl chain structure.
- <sup>119</sup>Sn NMR to verify the tin coordination environment (δ ~200 ppm for tetracoordinated Sn).
- Elemental Analysis: Match experimental C/H/Sn percentages to theoretical values (C: 55.5%, H: 9.3%, Sn: 22.8%).
- Chromatography: HPLC or GC-MS to detect residual reactants or byproducts .
Q. What safety precautions are essential when handling dibutyltin bis(2-ethylhexanoate)?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential release of volatile organic compounds (VOCs).
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Waste Disposal: Follow hazardous waste protocols, as tin compounds are toxic to aquatic life (ECHA classification: Repr. 1B) .
Advanced Research Questions
Q. How does dibutyltin bis(2-ethylhexanoate) influence the polymerization kinetics of lactones or glycolide?
As a tin-based catalyst, it accelerates ring-opening polymerization (ROP) via a coordination-insertion mechanism:
- Temperature Dependence: Activity increases at 110–180°C, but excessive heat (>180°C) may degrade the catalyst.
- Molecular Weight Control: Higher catalyst loading (0.1–1.0 mol%) reduces polymer molecular weight due to chain-transfer reactions.
- Side Reactions: Prolonged reaction times (>24 hours) can lead to cyclic oligomer formation, evidenced by MALDI-TOF "saw-tooth" patterns .
Q. How can researchers resolve contradictions in DSC data for polymers synthesized using dibutyltin bis(2-ethylhexanoate)?
DSC curves may show variability in melting (Tₘ) and glass transition (T₉) temperatures due to:
- Catalyst Residues: Incomplete removal of tin compounds alters crystallinity. Purify polymers via reprecipitation.
- End-group Effects: Hydroxyl or carboxyl end-groups from hydrolysis influence thermal stability. Use end-capping agents (e.g., acetic anhydride).
- Polymer Morphology: SAXS/WAXS can correlate long-distance ordering with DSC anomalies .
Q. What methodologies assess the environmental toxicity of dibutyltin bis(2-ethylhexanoate) degradation products?
- Hydrolysis Studies: Simulate gastric/neutral conditions (e.g., HCl/NaOH solutions) to identify products like dibutyltin chlorides (toxicophores).
- In Vitro Models: Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to evaluate developmental toxicity (LC₅₀/EC₅₀).
- Ecotoxicity Assays: Algal growth inhibition tests (OECD 201) quantify aquatic toxicity .
Q. How do regulatory restrictions (e.g., EU REACH) impact the use of dibutyltin bis(2-ethylhexanoate) in academic research?
- Compliance: Avoid applications in consumer products (e.g., cosmetics) due to its classification as a reproductive toxicant (ECHA Annex XVII).
- Alternatives: Explore non-tin catalysts (e.g., ZnCap or enzymatic systems) for greener polymer synthesis.
- Documentation: Maintain detailed records of usage, disposal, and risk assessments for audits .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
